molecular formula C15H27NO4 B14767814 tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate

Cat. No.: B14767814
M. Wt: 285.38 g/mol
InChI Key: RLPWXNZZGJZPCW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its tert-butyl ester group and a piperidine ring substituted with an ethoxy-oxoethyl group. It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate typically involves the reaction of N-Boc piperidine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the ester group play crucial roles in its activity. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H27NO4/c1-6-19-12(17)10-15(5)8-7-9-16(11-15)13(18)20-14(2,3)4/h6-11H2,1-5H3

InChI Key

RLPWXNZZGJZPCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCN(C1)C(=O)OC(C)(C)C)C

Origin of Product

United States

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